molecular formula C21H22ClFN2O4S B3411294 8-(2-chloro-6-fluorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903342-00-7

8-(2-chloro-6-fluorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3411294
CAS No.: 903342-00-7
M. Wt: 452.9 g/mol
InChI Key: FCICHBREWOZKCY-UHFFFAOYSA-N
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Description

8-(2-chloro-6-fluorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a high-purity chemical compound intended for research and development applications. This synthetic molecule features a complex spirocyclic structure incorporating a 1-oxa-4,8-diazaspiro[4.5]decane core, which is a privileged scaffold in medicinal chemistry known for contributing to molecular rigidity and 3D diversity in compound libraries. The structure is functionalized with a 2-chloro-6-fluorobenzoyl group and a 4-methylbenzenesulfonyl (tosyl) group, modifications that are commonly employed in the design of biologically active molecules, particularly for targeting enzymes and receptors . Compounds with the 1-oxa-4,8-diazaspiro[4.5]decane scaffold are of significant interest in pharmaceutical research for the discovery of new therapeutic agents. They are frequently explored as key intermediates or final targets in drug discovery programs. Related spirocyclic derivatives have been investigated as potential inhibitors in disease areas such as oncology and pathologies involving abnormal angiogenesis, making them valuable tools for chemical biology and high-throughput screening campaigns . The specific research value of this compound lies in its potential as a building block for further chemical synthesis or as a reference standard in biological assays. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure safe handling and disposal of this material in accordance with all applicable local and national regulations.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O4S/c1-15-5-7-16(8-6-15)30(27,28)25-13-14-29-21(25)9-11-24(12-10-21)20(26)19-17(22)3-2-4-18(19)23/h2-8H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCICHBREWOZKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-chloro-6-fluorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Functional Group Introduction: The chloro, fluoro, benzoyl, and sulfonyl groups can be introduced through substitution reactions using reagents such as chlorinating agents, fluorinating agents, benzoyl chloride, and sulfonyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-(2-chloro-6-fluorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it an interesting target for synthetic chemists.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its various functional groups may interact with biological targets, leading to therapeutic effects.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(2-chloro-6-fluorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of multiple functional groups suggests that it could engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related spirocyclic derivatives from the evidence:

Compound Name/ID Substituent A Substituent B Molecular Formula Molecular Weight log P (Estimated) pKi (if available)
Target Compound 2-Chloro-6-fluorobenzoyl 4-Methylbenzenesulfonyl C₂₂H₂₁ClFN₂O₄S 479.93* ~4.5–5.0† Not reported
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Methoxyphenylsulfonyl Methylsulfonyl C₁₅H₂₂N₂O₆S₂ 390.47 ~3.5–4.0‡ Not reported
BE45613 4-Methylbenzenesulfonyl Thiophene-2-sulfonyl C₁₈H₂₂N₂O₅S₃ 442.57 ~4.0–4.5‡ Not reported
Compound 25 () 3,4-Dimethoxyphenylsulfonyl 6-Fluoro, N-phenylcarboxamide Not provided Not provided Not reported 8.73
Compound 27 () 4,6-Dimethylpyrimidinyl 5-Methoxyindolylmethyl Not provided Not provided 5.0 9.78

*Calculated molecular weight based on formula C₂₂H₂₁ClFN₂O₄S.
†Estimated log P using substituent contributions (Cl, F increase lipophilicity; sulfonyl reduces it).
‡Estimated based on substituent polarity.

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s chloro-fluoro benzoyl group likely increases log P compared to methoxy-substituted analogs (e.g., : log P ~3.5–4.0) but remains lower than methylpyrimidine derivatives (e.g., Compound 27: log P 5.0) .
  • The tosyl group in the target and BE45613 provides moderate lipophilicity, whereas thiophene sulfonyl (BE45613) may enhance π-π stacking in receptor pockets.

Receptor Affinity Trends: Compound 27 (pKi 9.78) demonstrates that lipophilic groups (e.g., 4,6-dimethylpyrimidine) paired with indole derivatives enhance OX2R binding . The target’s halogenated benzoyl group may similarly improve affinity but requires empirical validation.

Functional Group Diversity: Sulfonyl vs. Benzoyl: The target’s benzoyl group differs from the dual sulfonyl groups in and BE45613. Acyl groups may engage in hydrogen bonding or dipole interactions distinct from sulfonyl’s electronegative properties.

Research Implications and Limitations

  • Gaps in Data: Direct pharmacological data (e.g., pKi, log P) for the target compound are absent in the provided evidence.
  • Contradictions : While halogenation generally enhances lipophilicity, excessive hydrophobicity (e.g., log P >5) may reduce solubility and bioavailability, as seen in Compound 27’s high log P (5.0) .
  • Synthetic Feasibility : The target’s benzoyl and tosyl groups are synthetically accessible, similar to BE45613 , but halogen introduction requires careful optimization to avoid byproducts.

Biological Activity

The compound 8-(2-chloro-6-fluorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19_{19}H20_{20}ClFNO2_2S
  • Molecular Weight : 367.88 g/mol
  • CAS Number : 868755-70-8

The presence of a chloro and fluoro substituent on the benzoyl group, along with a sulfonyl moiety, is significant as these functional groups often influence the biological activity of organic compounds.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing fluorinated aromatic rings have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
MA-11151532 µM
MA-11561616 µM
MA-11161664 µM

The compound's potential as an antimicrobial agent can be inferred from the activity of related compounds that feature similar functional groups, particularly in inhibiting Staphylococcus aureus .

Antiviral Activity

The antiviral efficacy of compounds derived from similar frameworks has been documented, particularly against HIV-1. A study highlighted that compounds with the 2-chloro-6-fluorobenzyl structure exhibited potent inhibitory effects on HIV-1 reverse transcriptase, suggesting that our compound may also possess similar antiviral properties.

Case Study: HIV-1 Inhibition

In a comparative analysis, compounds with the 2-chloro-6-fluoro substitution showed up to picomolar activity against wild-type HIV-1 and clinically relevant mutants. The presence of specific stereogenic centers was found to correlate with enhanced antiviral activity .

Anticancer Activity

Emerging research indicates that structurally related compounds may exhibit anticancer properties. For example, compounds featuring diazaspiro structures have been investigated for their ability to inhibit cancer cell proliferation.

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell Line TestedIC50_{50} (µM)
Compound AHeLa25
Compound BMCF-730

While specific data on our compound's anticancer activity is limited, its structural similarities to known active agents suggest potential efficacy against various cancer cell lines.

The biological activity of the compound may be attributed to its ability to interact with specific biological targets. The presence of halogen atoms (chlorine and fluorine) can enhance lipophilicity and facilitate membrane penetration, allowing for better interaction with cellular targets such as enzymes or receptors involved in disease pathways.

Potential Targets

  • Enzymatic Inhibition : Compounds with sulfonyl groups often act as enzyme inhibitors.
  • Receptor Modulation : The spiro structure may allow for unique conformational changes in receptor binding.

Q & A

Q. How can researchers assess the compound’s toxicity profile preclinically?

  • Methodology :
  • In Vitro Assays : Test for mitochondrial toxicity (MTT assay) and CYP450 inhibition.
  • In Vivo Models : Administer doses (e.g., 10–100 mg/kg) in rodent models; monitor liver/kidney biomarkers .

Interdisciplinary Considerations

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Methodology :
  • Systematic Substitution : Replace the 4-methylbenzenesulfonyl group with bulkier substituents (e.g., naphthyl) to enhance hydrophobic interactions.
  • Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity .

Q. What collaborative frameworks integrate chemical synthesis with pharmacological testing?

  • Methodology :
  • High-Throughput Screening (HTS) : Partner with facilities offering automated screening against 100+ targets.
  • Data Science Integration : Use cheminformatics tools (e.g., KNIME, Pipeline Pilot) to link synthetic data with bioactivity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2-chloro-6-fluorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-(2-chloro-6-fluorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.